9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a carbazole core linked to a diphenylpyrimidine moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Aurora kinase A, a protein involved in cell division, by binding to its active site and preventing its phosphorylation activity. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine derivatives: These compounds share the diphenylpyrimidine moiety and exhibit similar biological activities.
Carbazole derivatives: Compounds with a carbazole core are known for their electronic properties and are used in OLEDs and other electronic applications.
Uniqueness
9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole is unique due to its combined structural features of both carbazole and diphenylpyrimidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C34H23N3 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
9-[4-(4,6-diphenylpyrimidin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C34H23N3/c1-3-11-24(12-4-1)30-23-31(25-13-5-2-6-14-25)36-34(35-30)26-19-21-27(22-20-26)37-32-17-9-7-15-28(32)29-16-8-10-18-33(29)37/h1-23H |
InChI Key |
DKIOMAZJFOJYTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.